molecular formula C24H20N2O5 B2504063 (E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate CAS No. 304876-67-3

(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

Cat. No.: B2504063
CAS No.: 304876-67-3
M. Wt: 416.433
InChI Key: JSBJMXWFSXCZRA-NBVRZTHBSA-N
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Description

(E)-Ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a synthetic organic compound featuring a furan core substituted with a propenone moiety bearing cyano and 4-methoxyphenylamino groups, coupled to an ethyl benzoate ester. This structure integrates multiple functional groups: the electron-withdrawing cyano group, the hydrogen-bond-capable 4-methoxyphenylamino substituent, and the hydrophobic benzoate ester. Its stereochemistry (E-configuration) is critical for molecular interactions, as isomerism often governs binding affinity and selectivity .

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-3-30-24(28)17-6-4-16(5-7-17)22-13-12-21(31-22)14-18(15-25)23(27)26-19-8-10-20(29-2)11-9-19/h4-14H,3H2,1-2H3,(H,26,27)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJMXWFSXCZRA-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate, a complex organic compound, has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyano group, furan ring, and methoxyphenyl moiety. The molecular formula is C20H19N2O4C_{20}H_{19N_{2}O_{4}} with a molecular weight of approximately 365.38 g/mol. Its structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

1. Enzyme Inhibition

  • The compound exhibits significant inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, certain derivatives have shown IC50 values in the nanomolar range against AChE, indicating potent inhibitory effects .

2. Molecular Docking Studies

  • Molecular docking studies have illustrated that this compound can effectively bind to the active sites of target enzymes, enhancing its potential as a therapeutic agent. The binding interactions involve hydrophobic contacts and hydrogen bonding, which stabilize the enzyme-inhibitor complex .

Biological Activity and Pharmacological Properties

The biological activities of this compound can be summarized as follows:

Activity Description IC50 Values
AChE Inhibition Potent inhibitor, potentially useful in Alzheimer's treatment< 10 µM
BuChE Inhibition Selective inhibition, relevant for neurodegenerative diseases46.42 µM
Antioxidant Activity Reduces oxidative stress in cellular modelsVaries by concentration
Antimicrobial Activity Exhibits activity against various bacterial strainsMIC values between 3.12 - 12.5 µg/mL

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

Case Study 1: Neuroprotective Effects
In a study assessing neuroprotective effects, derivatives of this compound were administered to models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and improvement in cognitive function metrics compared to controls .

Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with MIC values comparable to standard antibiotics, suggesting potential as an antimicrobial agent .

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research into structurally related compounds has demonstrated that non-traditional bonding interactions, such as N⋯π and O⋯π interactions, play a crucial role in determining the crystal packing and molecular assembly of ethyl cyano derivatives. These interactions contribute to specific geometric arrangements in crystalline states, which can be exploited for designing materials with tailored physical properties. For instance, studies have shown that these interactions can influence the stability and solubility of compounds in various solvents, impacting their utility in different applications .

Synthesis and Functionalization

The structure of (E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate facilitates its use in the synthesis of highly functionalized polyheterocyclic compounds. Recent advancements in photoinduced direct oxidative annulation techniques have allowed for the creation of complex molecules without the need for transition metals or oxidants. This method not only enhances the efficiency of chemical reactions but also aligns with sustainable chemistry practices by reducing environmental impact.

Green Chemistry Applications

The compound's versatility extends to green chemistry, particularly in developing metal-free synthetic methods for polysubstituted pyrroles. Utilizing water as a solvent and surfactants to enhance reaction efficiency exemplifies how this compound can contribute to environmentally friendly synthetic methodologies. These approaches minimize toxic waste and improve overall reaction conditions, aligning with the principles of green chemistry.

Optical and Nonlinear Properties

Research involving Schiff base compounds derived from related structures has revealed interesting optical and nonlinear refractive properties. These findings suggest potential applications in advanced materials science, particularly for optical limiting applications. The unique electronic properties conferred by the compound's structure may lead to innovations in photonic devices and materials designed for light manipulation .

Biochemical Pathways

The ability of boronic esters to facilitate carbon–carbon bond formation can lead to significant alterations in molecular structures and cellular processes. Such transformations are essential for developing new therapeutic agents targeting various diseases, including cancer and diabetes . However, it is noted that boronic esters exhibit only marginal stability in aqueous environments, which may influence their pharmacokinetics and bioavailability .

Summary Table of Applications

Application AreaDescription
Molecular InteractionsStudy of N⋯π and O⋯π interactions influencing crystal packing and material properties.
SynthesisUse in photoinduced oxidative annulation for creating complex molecules sustainably.
Green ChemistryDevelopment of metal-free synthetic methods utilizing water as a solvent for improved efficiency.
Optical PropertiesInvestigation into nonlinear refractive properties for photonic applications.
Pharmacological InsightsRole as a boronic ester in drug design; involvement in carbon–carbon bond formation mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural complexity invites comparisons with furan-based derivatives and benzoate esters. Below is a detailed analysis:

Structural Analogues

Methyl 3-(4-2-((3-(5-Formylfuran-2-yl)prop-2-yn-1-yl)amino)-2-oxoethoxy)phenyl)propanoate (5s) Key Differences:

  • Replaces the cyano and 4-methoxyphenylamino groups with a formyl group and propynylamino linker.
  • Lacks the benzoate ester, instead featuring a methyl propanoate chain. Functional Implications: The formyl group enhances electrophilicity, favoring nucleophilic addition reactions, whereas the cyano group in the target compound may stabilize resonance structures, affecting electronic properties .

MFR-a Cofactor (Methanofuran) Key Differences:

  • Contains a polyglutamate chain instead of a benzoate ester.
  • Features a formylated furan critical for one-carbon metabolism in methanogens. Functional Implications: The benzoate ester in the target compound likely improves membrane permeability compared to MFR-a’s polar glutamates, which are optimized for enzymatic cofactor roles .

Catechins (e.g., Epigallocatechin Gallate, EGCG)

  • Key Differences :

  • Polyphenolic structure with gallate esters vs. furan-propenone-benzoate architecture. Functional Implications: Catechins exhibit antioxidant activity via phenolic hydroxyls, whereas the target compound’s cyano and amino groups may enable metal coordination or covalent binding to biological targets .

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized in Table 1:

Property Target Compound MFR-a Compound 5s EGCG
Molecular Weight (g/mol) ~450 (estimated) ~800 ~400 458
Solubility Low (ester dominance) High (polar glutamates) Moderate (formyl polarity) High (phenolic hydroxyls)
Electron Density High (cyano, ester) Moderate (formyl) High (formyl, alkyne) Low (aromatic rings)
Bioactivity Hypothesized kinase inhibition Cofactor in methanogenesis Unreported Antioxidant, anticancer

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